5-ethyl-1-methylpiperazin-2-one
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Overview
Description
5-Ethyl-1-methylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C7H14N2O. It is a derivative of piperazine, a well-known chemical structure in medicinal chemistry. This compound is characterized by the presence of an ethyl group and a methyl group attached to the piperazine ring, making it a unique entity with specific chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-methylpiperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method is known for its efficiency and high yield. Another common approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of the piperazine ring in a single step .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic displacement of cyclic sulfamidates derived from amino acids .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-1-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Ethyl-1-methylpiperazin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethyl-1-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may act as a receptor modulator, altering the receptor’s conformation and affecting signal transduction pathways .
Comparison with Similar Compounds
- 1-Ethyl-3-methylpiperazin-2-one
- 3-Isopropyl-1-methylpiperazin-2-one
- 1,3-Dimethylpiperazin-2-one
Uniqueness: 5-Ethyl-1-methylpiperazin-2-one is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
1000577-07-0 |
---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-ethyl-1-methylpiperazin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-3-6-5-9(2)7(10)4-8-6/h6,8H,3-5H2,1-2H3 |
InChI Key |
QLFQFGAIOKXHLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(C(=O)CN1)C |
Purity |
95 |
Origin of Product |
United States |
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